![molecular formula C14H23NO4 B2586204 5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid CAS No. 2287315-41-5](/img/structure/B2586204.png)

5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

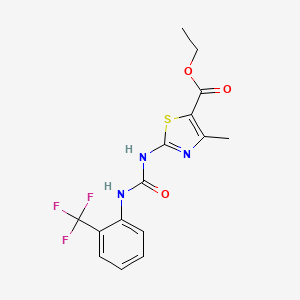

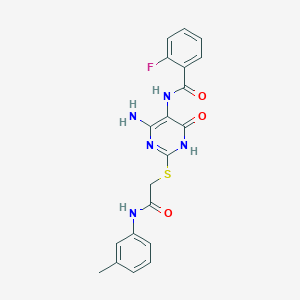

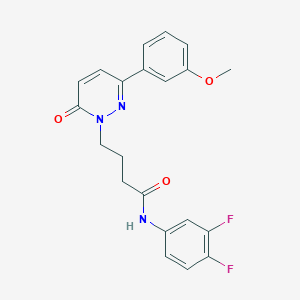

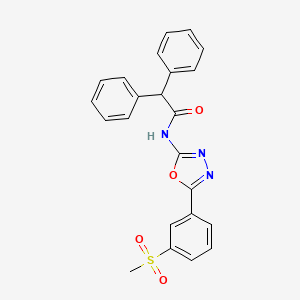

The compound “5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid” is a spirocyclic compound, which means it has two rings that share a single atom . The “tert-butoxycarbonyl” group is a common protecting group used in organic synthesis, often abbreviated as “Boc”. This group is used to protect amines from reacting .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a spirocyclic ring system, a Boc-protected amine, and a carboxylic acid group . These functional groups would likely be confirmed using techniques such as NMR spectroscopy and mass spectrometry .Chemical Reactions Analysis

The Boc group can be removed under acidic conditions to reveal the free amine . The carboxylic acid group could be involved in reactions such as esterification or amide bond formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic and capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen

- New Reagent for Boc-Protecting Group : A new reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), has been developed for the preparation of N-Boc-amino acids. Boc-OASUD reacts with amino acids and their esters at room temperature in the presence of a base, providing N-Boc-amino acids and their esters with good yields and purity. This reagent offers an alternative to di-tert-butyl dicarbonate, being more stable and solid (Rao et al., 2017).

Spirocyclic Compounds in Peptide Synthesis

- Spirolactams as Pseudopeptides : The synthesis of spirocyclic compounds, specifically 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes, has been explored. These compounds are used as conformationally restricted surrogates in peptide synthesis, mimicking Pro-Leu and Gly-Leu dipeptides. Conformational analyses reveal their potential as gamma-turn/distorted type II beta-turn mimetics (Fernandez et al., 2002).

Boc-protected Amines Synthesis

- Mild and Efficient Curtius Rearrangement : A method involving di-tert-butyl dicarbonate and sodium azide enables the formation of an acyl azide intermediate. This undergoes Curtius rearrangement for the synthesis of tert-butyl carbamate in high yields at low temperatures. This process is compatible with a variety of substrates, including malonate derivatives, enabling access to protected amino acids (Lebel & Leogane, 2005).

Chemical Properties and Reactions

- Photochemical and Thermal Rearrangement : A study of the photochemical and thermal rearrangement of spirooxaziridines provides evidence supporting the stereoelectronic control theory. This theory explains the regioselectivities observed in these rearrangements (Lattes et al., 1982).

- Synthesis of Novel Spirocyclic Compounds : Efficient synthesis routes for novel spirocyclic compounds like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been developed. These compounds provide a starting point for further selective derivation, accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Environmental Applications

- Removal Efficiency for Water-soluble Carcinogenic Dyes : A study on the removal efficiency of a calix[4]arene-based polymer for water-soluble carcinogenic direct azo dyes and aromatic amines highlights the role of amino groups in forming hydrogen bonds and electrostatic interactions. This research contributes to environmental chemistry, particularly in dye removal (Akceylan et al., 2009).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-7-5-4-6-14(15)8-10(9-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXMOWNQUTTYEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC12CC(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid hydrochloride](/img/structure/B2586124.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2586125.png)

![4-isopentyl-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2586126.png)

![2-Chloro-1-[5-(furan-2-yl)-4-methyl-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B2586128.png)

![N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride](/img/structure/B2586135.png)

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2586140.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2586142.png)